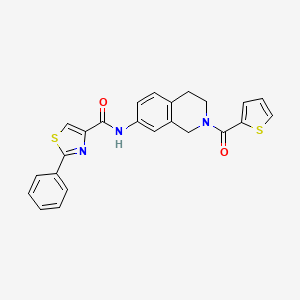

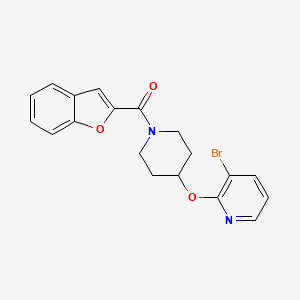

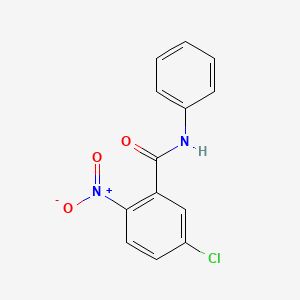

![molecular formula C19H16N2S2 B2860450 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-74-1](/img/structure/B2860450.png)

2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

Pyrimidines are known to have a six-membered ring with two nitrogen atoms. The specific molecular structure of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” would require more specific information or a dedicated analysis .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be complex and varied. For example, the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring can reduce the inhibitory efficacy . The specific chemical reactions of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, some pyrimidines have been found to have properties such as density, boiling point, vapour pressure, and others . The specific physical and chemical properties of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Anti-Inflammatory Activities

Pyrimidines, including the compound , are known to display a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines are also known to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Pyrimidines have been widely used as antimicrobial agents . They can inhibit the growth of or destroy microorganisms, making them effective in the treatment of infections caused by bacteria, viruses, and fungi.

Antiviral Applications

Pyrimidines have demonstrated antiviral effects . They can inhibit the replication of viruses within host cells and are used in the treatment of viral infections.

Antifungal Applications

Pyrimidines have shown antifungal properties . They can prevent the growth of fungi, making them useful in the treatment of fungal infections.

Antituberculosis Applications

Pyrimidines have been found to have antituberculosis effects . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Anticancer Applications

Pyrimidines have been used as anticancer agents . They can inhibit the growth of cancer cells and induce apoptosis, a form of programmed cell death .

Multi-Targeted Kinase Inhibitor

Some pyrimidine derivatives have shown potential as multi-targeted kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, pyrimidines can regulate various cellular activities, including cell growth, division, and death .

Mecanismo De Acción

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system they interact with. Some pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to safety data sheets for specific compounds for accurate information . The safety and hazards of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2S2/c1-13-7-8-17-16(9-13)18-15(12-22-17)10-20-19(21-18)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYFDPWIYYKJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

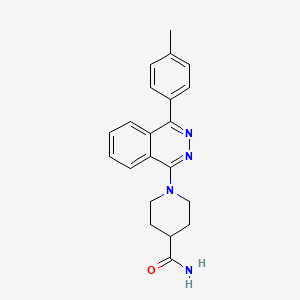

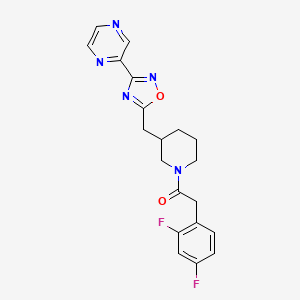

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)

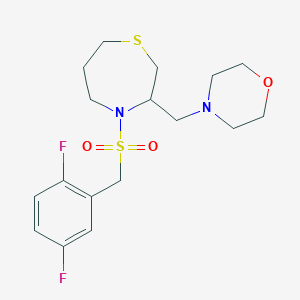

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline](/img/structure/B2860368.png)

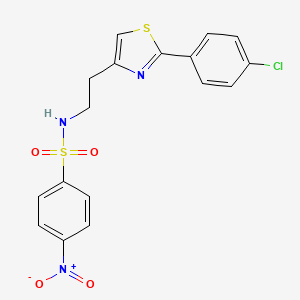

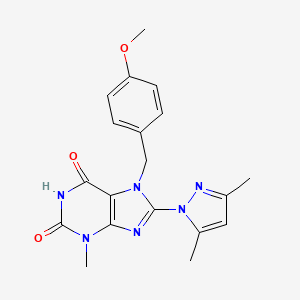

![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)

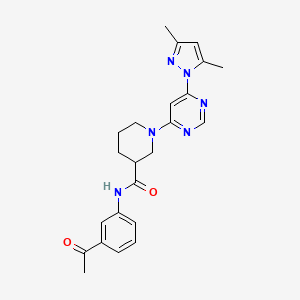

![N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2860374.png)

![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)